molecular formula C20H24N4O3S B2887203 (E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2035018-56-3

(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No.: B2887203
CAS No.: 2035018-56-3
M. Wt: 400.5
InChI Key: GXFISESEGAYOBA-OQLLNIDSSA-N
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Description

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability. It also contains a pyrazolo[1,5-a]pyridine moiety, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step processes involving reactions such as 1,3-dipolar cycloadditions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the sulfonyl group could participate in substitution reactions, and the pyrazolo[1,5-a]pyridine moiety could undergo various transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the presence of the piperazine ring could enhance solubility, while the pyrazolo[1,5-a]pyridine moiety could influence its acidity and basicity .

Scientific Research Applications

Medicinal Chemistry Applications In medicinal chemistry, derivatives similar to "(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone" have been synthesized and investigated for their antimicrobial and anticancer activities. For example, novel pyrazole carboxamide derivatives containing piperazine moiety have been synthesized, showcasing the compound's structural versatility and potential as a scaffold for developing therapeutic agents. These compounds were characterized by IR, 1H NMR, and HRMS spectroscopy, with their structures confirmed by X-ray crystal analysis, highlighting their potential in drug design and discovery processes (Lv, Ding, & Zhao, 2013).

Antimicrobial Activity Several studies have focused on synthesizing new derivatives to evaluate their antimicrobial efficacy. For instance, the synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives have been reported, with some compounds exhibiting notable activity against bacterial and fungal strains. This underscores the compound's relevance in addressing the need for new antimicrobial agents amidst rising drug resistance (Mallesha & Mohana, 2014).

Anticancer Research The compound's derivatives have also been explored for their anticancer properties. A study on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates revealed their apoptosis-inducing ability and tubulin polymerization inhibition, indicating their potential as anticancer agents. These findings are pivotal for developing new therapeutic strategies against cancer, demonstrating the compound's significance in oncological research (Manasa et al., 2020).

Structural and Molecular Studies Structural and molecular studies of these compounds are crucial for understanding their mode of action and optimizing their biological activities. The synthesis, characterization, and crystal structure analysis of novel derivatives provide valuable insights into their chemical properties and interaction mechanisms. Such studies are fundamental for advancing the development of more effective and targeted therapeutic agents (Naveen et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to have bactericidal efficacy against Mycobacterium tuberculosis .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through experimental testing. Preclinical safety evaluation has demonstrated that similar compounds were safer than some existing drugs in terms of overall tolerance and severe toxicities .

Future Directions

Future research could explore the potential applications of this compound in medicinal chemistry, including its use as a building block for the synthesis of new drug candidates . Further studies could also investigate its mechanism of action and pharmacokinetics.

Properties

IUPAC Name

[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c25-20(19-16-18-8-4-5-10-24(18)21-19)22-11-13-23(14-12-22)28(26,27)15-9-17-6-2-1-3-7-17/h1-3,6-7,9,15-16H,4-5,8,10-14H2/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFISESEGAYOBA-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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